3-(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid
Overview
Description
3-(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid is a chemical compound that belongs to the class of oxazine derivatives This compound is characterized by the presence of a chloro-substituted oxazine ring fused with a benzene ring, and a propionic acid moiety attached to the oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid typically involves the following steps:
Formation of the Oxazine Ring: The oxazine ring is synthesized through a cyclization reaction involving an appropriate precursor, such as a chloro-substituted benzene derivative and an amine. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.
Introduction of the Propionic Acid Moiety: The propionic acid group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the oxazine intermediate with a suitable propionic acid derivative, such as a halogenated propionic acid, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters, such as temperature, pressure, and reaction time, to achieve efficient synthesis.
Purification Techniques: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazine ring to its reduced form, potentially altering its chemical properties.
Substitution: The chloro group in the oxazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazine derivatives.
Scientific Research Applications
3-(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Biological Research: It is used in studies to understand its effects on biological systems, including its interactions with proteins and nucleic acids.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through its ability to bind to these targets, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid: This compound is structurally similar but has an acetic acid moiety instead of a propionic acid group.
6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl derivatives: Various derivatives with different substituents on the oxazine ring.
Uniqueness
3-(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid is unique due to its specific structural features, such as the propionic acid moiety and the chloro-substituted oxazine ring
Properties
IUPAC Name |
3-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4/c12-7-1-2-9-8(5-7)13(4-3-11(15)16)10(14)6-17-9/h1-2,5H,3-4,6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQQIWCFXWGLDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-03-7 | |
Record name | 351003-03-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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